![molecular formula C10H11O5- B1228286 3,4,5-Trimethoxybenzoate](/img/structure/B1228286.png)
3,4,5-Trimethoxybenzoate
Overview
Description
3,4,5-trimethoxybenzoate is the conjugate base of 3,4,5-trimethoxybenzoic acid. It is a conjugate base of a 3,4,5-trimethoxybenzoic acid.
Scientific Research Applications
Solubility and Solute Descriptors
Hart et al. (2018) employed spectroscopic methods to determine the solubility of 3,4,5-trimethoxybenzoic acid in various organic solvents. This research aids in understanding the solubility characteristics of 3,4,5-trimethoxybenzoic acid, contributing to its applications in different solvents for scientific purposes (Hart et al., 2018).
Mercuriation and Synthesis of Derivatives
Vicente et al. (1992) re-investigated the mercuriation of 3,4,5-trimethoxybenzoic acid, which is a process of introducing mercury into the compound. This research is significant for understanding the chemical properties and potential applications of mercuriated derivatives of 3,4,5-trimethoxybenzoic acid (Vicente et al., 1992).
Biochemical Degradation
Donnelly and Dagley (1980) studied the oxidation of 3,4,5-trimethoxybenzoic acid by Pseudomonas putida, demonstrating its potential in biochemical processes and environmental degradation studies (Donnelly & Dagley, 1980).
Thermodynamics and Energy Studies
Roux et al. (2001) measured the enthalpy of combustion and sublimation of 3,4,5-trimethoxybenzoic acid. This research contributes to the understanding of the energy properties of the compound, which is essential in thermodynamic studies (Roux et al., 2001).
Interaction with Bovine Serum Albumin
Hu et al. (2006) conducted studies on the interaction between 3,4,5-trimethoxybenzoic acid and bovine serum albumin using fluorescence and UV-vis absorption spectroscopy. This research is crucial for understanding how this compound interacts with proteins, which can have implications in biochemistry and pharmacology (Hu et al., 2006).
properties
Product Name |
3,4,5-Trimethoxybenzoate |
---|---|
Molecular Formula |
C10H11O5- |
Molecular Weight |
211.19 g/mol |
IUPAC Name |
3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)/p-1 |
InChI Key |
SJSOFNCYXJUNBT-UHFFFAOYSA-M |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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